Pinacyanol bromide

Overview

Description

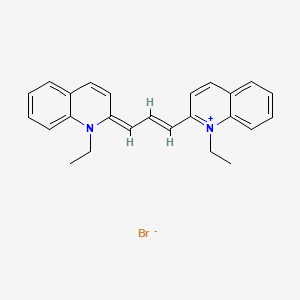

Pinacyanol bromide is a cyanine dye with applications in photochemistry and mitochondrial toxicology.

Preparation Methods

Pinacyanol bromide is synthesized from 2-methylquinoline through a series of chemical reactions. The process begins with the quaternization of 2-methylquinoline using ethyl chloride or ethyl iodide. This is followed by condensation with formaldehyde, resulting in coupling. The final step involves the oxidation of the leuco intermediate to produce the dye .

Chemical Reactions Analysis

Pinacyanol bromide undergoes several types of chemical reactions, including:

Oxidation: The leuco intermediate is oxidized to form the final dye.

Condensation: The reaction with formaldehyde leads to the coupling of the intermediate compounds.

Quaternization: The initial step involves the quaternization of 2-methylquinoline with ethyl chloride or ethyl iodide.

Scientific Research Applications

Colorimetric Applications

Pinacyanol bromide is utilized in colorimetric assays due to its distinct absorption characteristics. The dye has been employed in the spectral study of supramolecular cation-anion interactions, allowing researchers to analyze complex formation and binding affinities.

Case Study: Spectral Analysis

In studies involving micellar systems, this compound demonstrated significant spectral shifts when interacting with surfactants. This property was exploited to investigate the dye's behavior in various solvents and concentrations, revealing insights into its solvate-separated associative structures .

Photography and Imaging

Historically, this compound was used to sensitize photographic plates, particularly enhancing their response to blue light. This application significantly improved the quality of images captured in the early 20th century.

Historical Context

- Manufactured by : Meister, Lucius & Brüning at Höchst, Germany.

- Application : Sensitization of photographic plates.

- Results : Enhanced image quality in the blue spectrum.

Biological Applications

The biological properties of this compound have been extensively studied. It serves as a staining agent in various biological assays and experiments, contributing to advancements in understanding cellular processes.

Applications in Biological Research

- Nucleic Acid Staining : this compound's ability to intercalate with DNA makes it valuable for visualizing nucleic acids in gel electrophoresis.

- Cellular Studies : It has been used to investigate cell morphology and viability due to its cationic properties that allow interaction with cellular membranes .

Material Science and Chemistry

In material science, this compound is investigated for its interactions within organic solvents and surfactant systems. The dye's properties are analyzed using various techniques to understand its behavior under different conditions.

Research Findings

Research has shown that this compound interacts differently with anionic and cationic surfactants, influencing its solubility and stability in solutions. For instance, studies revealed that the dye forms stable aggregates at specific concentrations, which can be characterized using spectroscopic techniques .

Mechanism of Action

The mechanism of action of pinacyanol bromide involves its interaction with various molecular targets and pathways. It acts as a solvatochrome indicator, changing color based on the polarity of the medium. This property is utilized in various analytical techniques to monitor phase transitions and other chemical processes .

Comparison with Similar Compounds

Comparison with Similar Bromide Compounds

Sepantronium Bromide (YM-155)

- Structural and Functional Differences: Sepantronium bromide (C₂₀H₁₉BrN₄O₃) is a survivin inhibitor with a complex heterocyclic structure, distinct from pinacyanol bromide’s cyanine backbone. It targets cancer cells by suppressing survivin protein expression (IC₅₀ = 0.54 nM in PC-3 cells) without affecting other apoptosis regulators like Bcl-2 or XIAP . Applications: Primarily used in oncology for its potent antitumor activity (80% tumor growth inhibition in PC-3 xenografts) and synergy with γ-radiation . Mechanism: Unlike this compound, which likely targets mitochondrial ETC, sepantronium bromide acts via transcriptional suppression of survivin, enhancing caspase-3 activation .

Table 1: Key Properties of Sepantronium Bromide vs. This compound

Lithium Bromide (LiBr)

- Structural and Functional Differences: Lithium bromide (LiBr) is an inorganic salt with hygroscopic properties, unlike the organic cyanine structure of this compound. Its primary use is in absorption refrigeration and as a desiccant . Applications: Used in HVAC systems for its ability to absorb water vapor, generating cooling effects. Historically, it was also explored as a sedative but discontinued due to toxicity . Mechanism: LiBr’s hygroscopicity contrasts with this compound’s mitochondrial targeting. LiBr disrupts hydrogen bonding in water, while pinacyanol likely interferes with ETC complexes .

Table 2: Key Properties of Lithium Bromide vs. This compound

Phenacyl Bromide (C₆H₅COCH₂Br)

- Structural and Functional Differences: Phenacyl bromide is an organic bromide with a ketone group, used as an alkylating agent in synthesis. Its structure and reactivity differ significantly from this compound’s conjugated cyanine system . Applications: Employed in organic chemistry for introducing phenacyl groups and synthesizing pharmaceuticals. Requires strict safety protocols due to its lachrymatory and corrosive nature .

Table 3: Key Properties of Phenacyl Bromide vs. This compound

Research Findings and Implications

Biological Activity

Pinacyanol bromide, a synthetic organic cationic dye, is part of the cyanine dye family and is primarily recognized for its applications in biological research and medical diagnostics. Its unique properties stem from its structure, which includes a conjugated polymethine chain and two positively charged nitrogen atoms, making it a potent intercalator of nucleic acids. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, cellular effects, and research applications.

Target of Action

this compound primarily interacts with nucleic acids (DNA and RNA) and proteins due to its cationic nature. The mechanism involves intercalation between base pairs in nucleic acids, which enhances fluorescence and allows for visualization in various experimental setups.

Mode of Action

The dye's interaction with biological structures can modulate cellular processes by altering signaling pathways. It can influence the activity of kinases and phosphatases, impacting cellular metabolism and proliferation .

This compound exhibits several significant biochemical properties:

- Nucleic Acid Staining : It acts as a nucleic acid stain by intercalating between DNA base pairs, enhancing fluorescence for visualization purposes.

- Protein Interaction : The compound has shown interactions with proteins involved in cellular signaling, affecting their conformation and activity.

- Solvatochrome Indicator : It serves as a solvatochrome indicator sensitive to changes in medium polarity, which is useful in studying intermolecular interactions.

Cellular Effects

The biological effects of this compound vary based on concentration and exposure duration:

- Low Doses : Generally well-tolerated; used to study cellular processes without significant toxicity.

- High Doses : Can exhibit cytotoxic effects, including cell death and tissue damage. These effects are dose-dependent and can be mitigated by optimizing concentrations used in experiments .

Table 1: Dosage Effects on Cellular Activity

| Dose Range | Cellular Response | Observations |

|---|---|---|

| Low | Minimal toxicity | Suitable for studying cellular processes |

| Moderate | Altered gene expression | Changes in transcription and translation processes |

| High | Cytotoxicity | Cell death and tissue damage observed |

Metabolic Pathways

This compound influences various metabolic pathways related to nucleic acid metabolism. It interacts with enzymes such as DNA polymerases and helicases, affecting their activity. This modulation can lead to changes in metabolic flux and the levels of certain metabolites by influencing gene expression .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Interaction with Micelles : A study examined the interaction of pinacyanol with n-dodecyltrimethylammonium bromide (DTAB) at micellar concentrations. The findings indicated significant changes in fluorescence properties, suggesting potential applications in drug delivery systems .

- Toxicological Assessments : Research identified pinacyanol as a potential mitochondrial toxicant. In vitro studies demonstrated its cytotoxic effects at elevated concentrations, warranting further investigation into its safety profile .

- Photographic Emulsions : Historical studies on photographic emulsions showed that this compound could sensitize emulsions effectively while reducing fog density during development processes .

Research Applications

This compound has found extensive applications across various fields:

- Chemistry : Used as a solvatochrome indicator to study medium polarity changes.

- Biology : Investigated for its role in studying intermolecular interactions.

- Medicine : Explored for potential applications in inhibiting angiogenesis, crucial for cancer treatment .

- Industry : Employed as a sensitizer in electrophotography and in the production of mesoporous silica nanofibers.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of Pinacyanol bromide, and how should data be interpreted?

- Methodology :

- UV-Vis Spectroscopy : this compound exhibits a primary absorption maximum at 607 nm (in methanol or similar solvents), critical for determining its optical bandgap and electronic transitions. Calibrate measurements using standard solvents and reference wavelengths to ensure accuracy .

- Infrared (IR) Spectroscopy : Analyze vibrational modes to identify charge-transfer (CT) interactions with organic acceptors (e.g., TCNQ, DDQ). Compare peak shifts to chloride analogs (e.g., Pinacyanol chloride at 604 nm) to infer bromide-specific electronic effects .

- Data Interpretation : Use Tauc plots to calculate direct/indirect bandgaps from absorption edges. For CT complexes, correlate IR absorption peaks with thermal activation energy (Ea) and bandgap relationships (Eg = 2Ea) .

Q. How does the counterion (bromide vs. chloride/iodide) influence the photophysical properties of carbocyanine dyes like Pinacyanol?

- Methodology :

- Compare absorption maxima across halide variants: this compound (607 nm), chloride (604 nm), and iodide (614 nm) . Use density functional theory (DFT) to model counterion effects on molecular orbital energy levels.

- Experimentally validate solvatochromic shifts in polar vs. nonpolar solvents to assess ion-dipole interactions. For reproducibility, standardize solvent purity and temperature (e.g., 297 K as in alkali halide studies) .

Advanced Research Questions

Q. What strategies optimize charge transport in this compound-based CT complexes for organic photoconductors?

- Methodology :

- Complex Formation : Synthesize CT complexes with acceptors like TCNQ or chloranil. Monitor stoichiometry via Job’s plot and characterize using X-ray diffraction (XRD) to confirm structural alignment with charge-delocalized states .

- Bandgap Engineering : Measure Ea via temperature-dependent conductivity experiments. For direct bandgap systems (e.g., TCNQ complexes), optimize donor-acceptor ratios to minimize recombination losses .

- Device Integration : Test in prototype diodes or solar cells using layer-by-layer deposition. Compare external quantum efficiency (EQE) with control devices lacking CT complexes .

Q. How can contradictions in reported bandgap values for this compound systems be resolved?

- Methodology :

- Source Analysis : Audit experimental conditions (e.g., solvent polarity, film thickness) from literature. For example, absorption edge discrepancies may arise from aggregation effects in thin films vs. solution-phase measurements .

- Cross-Validation : Combine spectroscopic data (UV-Vis, IR) with electrochemical measurements (cyclic voltammetry) to calculate Eg via HOMO-LUMO offsets. Reconcile differences using error-propagation frameworks .

Q. What experimental designs are critical for studying this compound’s stability under operational conditions in optoelectronic devices?

- Methodology :

- Accelerated Aging Tests : Expose films to controlled humidity/temperature cycles. Monitor degradation via time-resolved photoluminescence (TRPL) and impedance spectroscopy .

- Statistical Design : Use factorial experiments to isolate stress factors (e.g., light intensity, thermal load). Apply multivariate optimization to identify failure thresholds .

Properties

IUPAC Name |

1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPIHGSSCONEQG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.